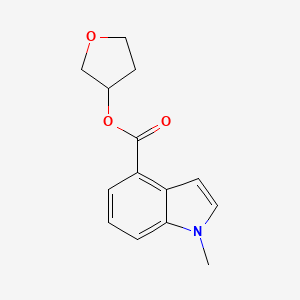
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a cyclopropane carboxamide derivative that has been synthesized using various methods. In
作用机制
The mechanism of action of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. It may also act by modulating neurotransmitter levels in the brain, thereby improving cognitive function in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and fungal growth. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide in lab experiments is its potent therapeutic activity. The compound has been shown to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.
未来方向
There are several future directions for research on 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its potency and safety profile. Finally, studies could investigate the potential of the compound as a lead compound for drug development.
In conclusion, this compound is a compound that has shown promising therapeutic activity in various diseases. Its potent activity and potential as a lead compound for drug development make it an attractive candidate for further research. However, further studies are needed to determine its optimal dosage and safety profile.
合成方法
The synthesis of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-1-(2-methylphenyl)cyclopropane with 1-pyrimidin-2-ylpiperidine-4-carboxamide in the presence of a palladium catalyst. Another method involves the reaction of 2-(2-methylphenyl)cyclopropane-1-carboxylic acid with N-(1-pyrimidin-2-ylpiperidin-4-yl)amine in the presence of a coupling reagent.
科学研究应用
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-5-2-3-6-16(14)17-13-18(17)19(25)23-15-7-11-24(12-8-15)20-21-9-4-10-22-20/h2-6,9-10,15,17-18H,7-8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQLFABHXMJIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)
![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)